

A Technical Guide to the Reactivity and Hydrolysis of Phosgene (COCl₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phosgene

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Phosgene** (carbonyl dichloride, COCl₂) is a highly reactive electrophile and a crucial industrial intermediate, primarily used in the synthesis of polycarbonates, isocyanates, and other fine chemicals.[1][2][3] Its high reactivity is also the basis for its extreme toxicity. A key reaction governing its environmental fate and biological activity is its hydrolysis. This document provides a detailed technical overview of the reactivity of **phosgene** with water, the mechanism of its hydrolysis, relevant quantitative data, and a general experimental approach for its study.

Introduction to Phosgene Reactivity

Phosgene is a planar molecule and one of the simplest acyl chlorides.[1][4] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen atom and the two chlorine atoms. This pronounced electrophilicity makes **phosgene** highly susceptible to attack by nucleophiles.[5] Its reaction with water (hydrolysis) is a fundamental process that decomposes it into relatively benign products, carbon dioxide and hydrogen chloride.[1][4][5] However, the limited solubility of **phosgene** gas in aqueous media can reduce the overall rate of this reaction, a factor that contributes to its toxicological profile by allowing the molecule to penetrate deep into the lungs before fully hydrolyzing.[6][7]

The Overall Hydrolysis Reaction

Phosgene reacts with water in a vigorous and exothermic reaction to yield carbon dioxide and hydrogen chloride gas.[4] The stoichiometry of the overall reaction is as follows:



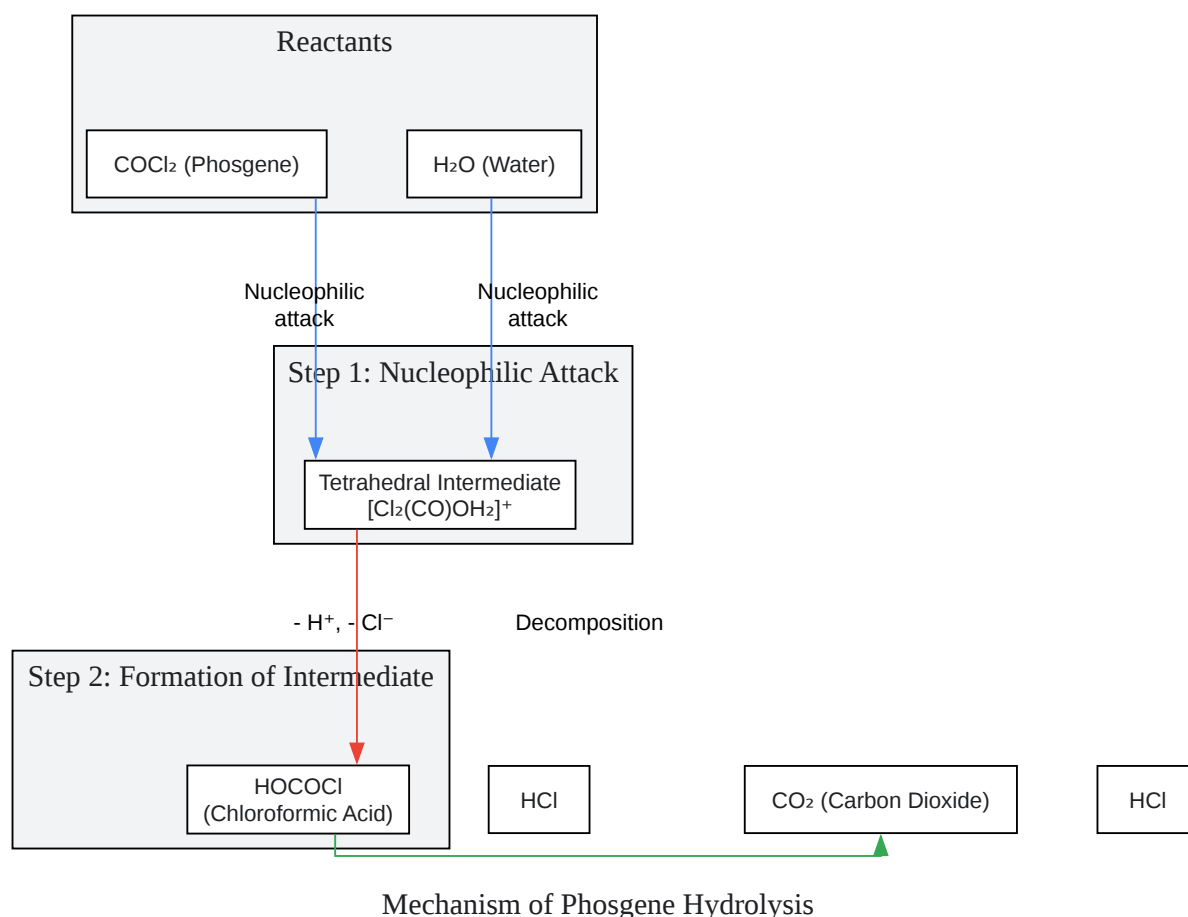
This reaction is effectively irreversible under standard conditions. In the presence of alkaline solutions, the reaction is much faster, and the byproducts are biocompatible salts like sodium chloride and sodium carbonate.

Mechanism of Phosgene Hydrolysis

The hydrolysis of **phosgene** proceeds via a nucleophilic acyl substitution mechanism. The process involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of two molecules of hydrogen chloride.

- **Nucleophilic Attack:** A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the **phosgene** molecule. This leads to the formation of a transient, unstable tetrahedral intermediate.
- **Formation of Chloroformic Acid:** The tetrahedral intermediate collapses, eliminating a chloride ion (Cl^-). A proton (H^+) is subsequently lost from the oxonium ion to yield chloroformic acid (HOCOCI), an unstable intermediate.
- **Decomposition to Final Products:** Chloroformic acid is highly unstable and rapidly decomposes by eliminating a second molecule of HCl to form the final, stable product, carbon dioxide.

The step-by-step mechanism is visualized in the diagram below.



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A diagram illustrating the stepwise mechanism of **phosgene** hydrolysis.

Quantitative Data on Phosgene Hydrolysis

The rate of **phosgene** hydrolysis has been investigated under various conditions. The reaction is generally fast, particularly in the liquid phase. The tables below summarize key kinetic and thermodynamic data available in the literature.

Table 1: Kinetic Parameters for Phosgene Hydrolysis

Parameter	Value	Conditions	Source
Aqueous Phase Hydrolysis Rate Constant (k)	0.29 to 100 s ⁻¹	Varies with conditions	
First-Order Reaction Rate Constant (k)	75 s ⁻¹	Liquid phase, derived from absorption rates at 45°C	[8]
Homogeneous Gas Phase Bimolecular Rate Constant	9192 exp(-14200/RT) L mol ⁻¹ s ⁻¹	Gas phase, 470-620 K	[8]
Half-life (t _{1/2})	0.26 s	Not specified	[6]
Completion Time	< 20 seconds	For a 1% solution in water at 0°C	

Table 2: Thermodynamic Parameters for Phosgene and its Hydrolysis

Parameter	Value	Method / Conditions	Source
Standard Enthalpy of Formation (ΔH _f °)	-(52.61 ± 0.23) kcal/mol	Calorimetric study of alkaline hydrolysis, 298.15 K	[9]
Standard Enthalpy of Formation (ΔH _f °)	-(52.37 ± 0.14) kcal/mol	Gaseous equilibrium measurements, 298 K	[10]
Heat of Solution in Water (ΔH _{sol})	~6,800 cal/mol	Estimated from absorption rates	
Phosgene Synthesis Reaction (ΔH _{rxn})	-107.6 kJ/mol	CO + Cl ₂ → COCl ₂	[11]

Experimental Protocols for Studying Phosgene Hydrolysis

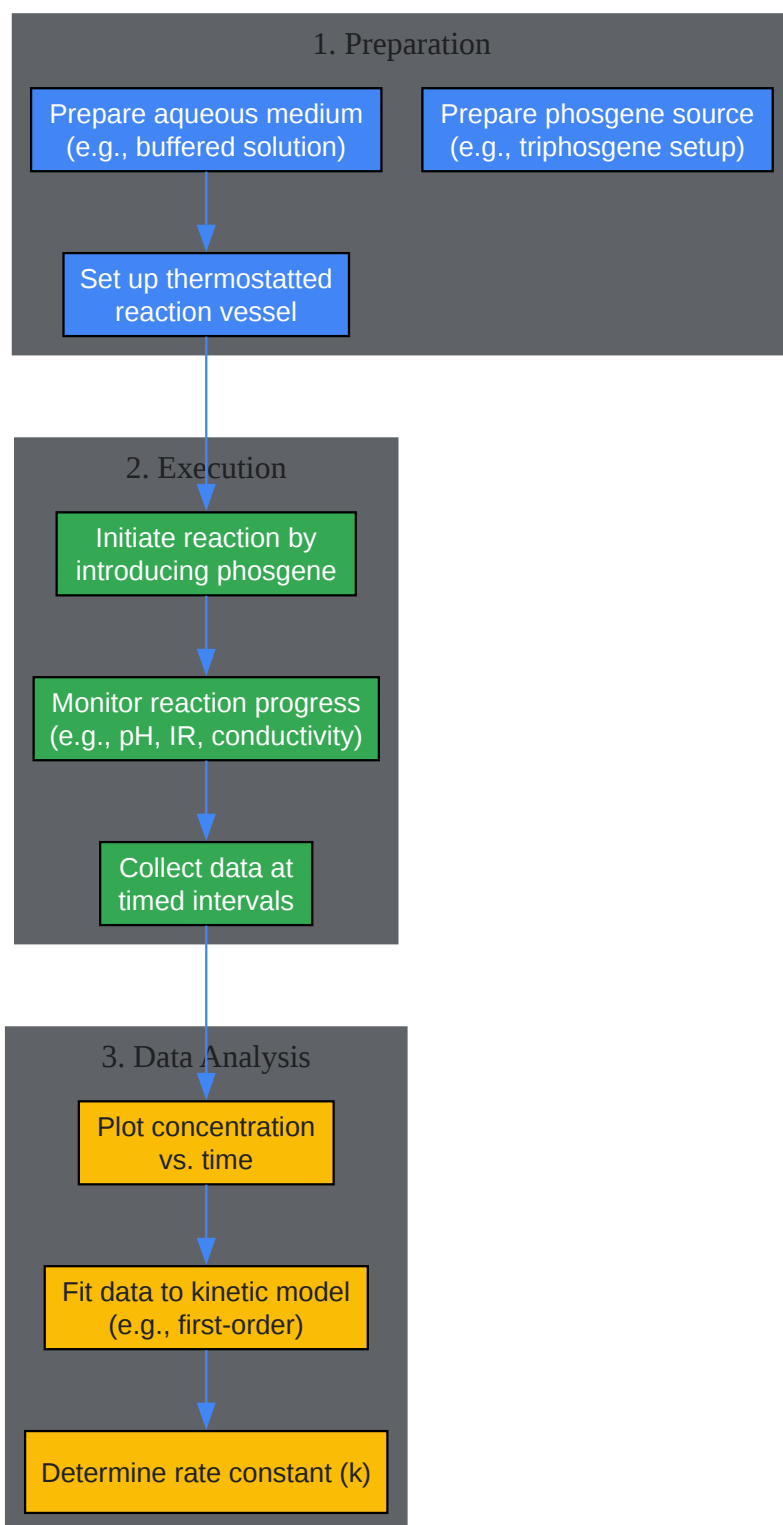
Studying the kinetics of **phosgene** hydrolysis requires specialized equipment due to the substance's high toxicity and reactivity. Methodologies often focus on monitoring the disappearance of **phosgene** or the appearance of its products in a controlled environment.

General Methodology for Kinetic Analysis

A common approach involves introducing a known concentration of **phosgene** into an aqueous medium and monitoring the reaction progress over time.

- **Phosgene** Generation/Handling: Gaseous **phosgene** is typically generated on-demand from a safer precursor like triphosgene or handled in a well-contained apparatus with extensive safety protocols.[5]
- Reaction Initiation: A controlled flow of **phosgene** gas is bubbled through a thermostatted reaction vessel containing purified water or a buffered solution. Alternatively, a solution of **phosgene** in an inert organic solvent can be rapidly mixed with the aqueous phase.
- Reaction Monitoring: The reaction rate can be determined by:
 - Conductivity/pH Measurement: Monitoring the increase in conductivity or the decrease in pH due to the formation of hydrochloric acid. This is suitable for initial rate studies.
 - Spectroscopic Methods: Using in-situ infrared (IR) spectroscopy to monitor the disappearance of the characteristic C=O stretch of **phosgene** or the appearance of dissolved CO₂.
 - Titration: Quenching aliquots of the reaction mixture at specific time points with a base (e.g., NaOH) and back-titrating to determine the amount of HCl produced.
- Data Analysis: The collected data (concentration vs. time) is fitted to an appropriate rate law (e.g., first-order or pseudo-first-order) to determine the rate constant.

The following diagram illustrates a generalized workflow for such an experiment.



Experimental workflow for studying phosgene hydrolysis kinetics.

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A generalized workflow for the kinetic study of **phosgene** hydrolysis.

Biological Implications and Acylation

For drug development professionals, understanding **phosgene**'s reactivity is key to appreciating its mechanism of toxicity. While hydrolysis to HCl contributes to tissue damage, a more significant and rapid mechanism is the acylation of biological macromolecules.[7]

Phosgene readily reacts with nucleophilic groups such as amino (-NH₂), sulfhydryl (-SH), and hydroxyl (-OH) found in proteins, lipids, and nucleic acids.[6][7] This acylation disrupts cellular structures and enzyme functions, leading to widespread cellular damage and the breakdown of the blood-air barrier in the lungs.[7] The hydrolysis reaction is, in this context, a competing pathway that can detoxify **phosgene** before it can cause cellular damage through acylation.

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- To cite this document: BenchChem. [A Technical Guide to the Reactivity and Hydrolysis of Phosgene (COCl₂)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210022#phosgene-reactivity-with-water-and-mechanism-of-hydrolysis>]

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